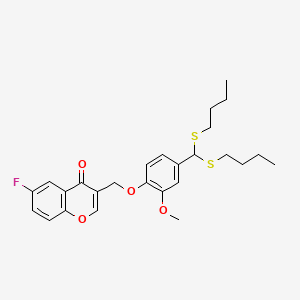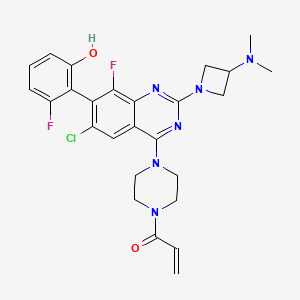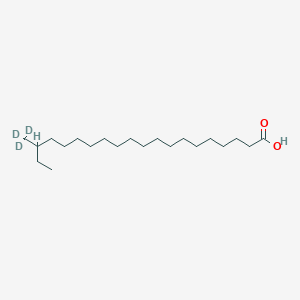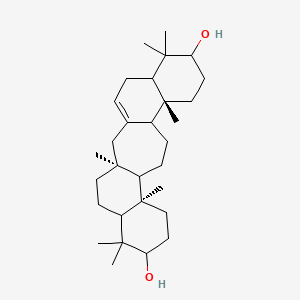
Allicin-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allicin-d10 is a deuterated analog of allicin, a sulfur-containing compound derived from garlic (Allium sativum). Allicin is known for its broad range of biological activities, including antimicrobial, anticancer, and antioxidant properties . This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of allicin due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
Allicin-d10 can be synthesized through the oxidation of deuterated diallyl disulfide using m-chloroperoxybenzoic acid. The reaction typically involves the following steps:
Preparation of Deuterated Diallyl Disulfide: This is achieved by reacting deuterated allyl bromide with sodium sulfide.
Oxidation: The deuterated diallyl disulfide is then oxidized using m-chloroperoxybenzoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Allicin-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form diallyl sulfide and diallyl disulfide.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with thiol groups in proteins and glutathione.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with thiol-containing compounds like glutathione occur under physiological conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diallyl sulfide and diallyl disulfide.
Substitution: S-allylmercaptoglutathione and protein-bound allicin.
科学的研究の応用
Allicin-d10 has a wide range of applications in scientific research:
Chemistry: Used to study the reactivity and stability of sulfur-containing compounds.
Biology: Investigated for its antimicrobial properties and its effects on cellular redox states.
Medicine: Explored for its potential therapeutic effects, including anticancer and cardiovascular benefits.
Industry: Used in the development of new antimicrobial agents and preservatives
作用機序
Allicin-d10 exerts its effects primarily through redox reactions. It interacts with thiol groups in proteins and glutathione, leading to the formation of mixed disulfides. This interaction can modulate various cellular pathways, including apoptosis, autophagy, and oxidative stress responses. This compound has been shown to induce the release of cytochrome c from mitochondria and activate caspases, leading to apoptosis in cancer cells .
特性
分子式 |
C6H10OS2 |
|---|---|
分子量 |
172.3 g/mol |
IUPAC名 |
1,1,2,3,3-pentadeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enylsulfinylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2 |
InChIキー |
JDLKFOPOAOFWQN-URTNXKOFSA-N |
異性体SMILES |
[2H]C(=C([2H])C([2H])([2H])SS(=O)C([2H])([2H])C(=C([2H])[2H])[2H])[2H] |
正規SMILES |
C=CCSS(=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)





![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)



![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)
